molecular formula C9H11O5P B12657302 Hydrocinnamic acid, beta-phosphono- CAS No. 5703-50-4

Hydrocinnamic acid, beta-phosphono-

Cat. No.: B12657302
CAS No.: 5703-50-4
M. Wt: 230.15 g/mol
InChI Key: ROOGGHRRVCHHFK-UHFFFAOYSA-N
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Description

Hydrocinnamic acid, beta-phosphono- (chemical formula: C₉H₁₁O₅P) is a derivative of hydrocinnamic acid (3-phenylpropanoic acid) where a phosphono group (-PO₃H₂) is substituted at the beta-carbon position. The phosphono group mimics phosphate moieties in biological systems, making it a candidate for enzyme inhibition studies or metalloenzyme targeting . Structurally, it retains the aromatic phenyl ring of hydrocinnamic acid but diverges from other hydroxycinnamic acids (e.g., ferulic or caffeic acid) by replacing hydroxyl or methoxy groups with the phosphono functionality .

Properties

CAS No.

5703-50-4

Molecular Formula

C9H11O5P

Molecular Weight

230.15 g/mol

IUPAC Name

3-phenyl-3-phosphonopropanoic acid

InChI

InChI=1S/C9H11O5P/c10-9(11)6-8(15(12,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)(H2,12,13,14)

InChI Key

ROOGGHRRVCHHFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocinnamic acid, beta-phosphono- can be synthesized through several methods. One common approach involves the reaction of hydrocinnamic acid with a phosphonating agent such as dialkyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields the desired beta-phosphono derivative.

Industrial Production Methods

Industrial production of hydrocinnamic acid, beta-phosphono- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hydrocinnamic acid, beta-phosphono- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The beta-phosphono group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Hydrocinnamic acid, beta-phosphono- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of hydrocinnamic acid, beta-phosphono- involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or by disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxycinnamic Acid Derivatives

Hydroxycinnamic acids, such as caffeic acid, ferulic acid, and p-coumaric acid, share the phenylpropanoid backbone but lack phosphorus. Key differences include:

Property Hydrocinnamic Acid, Beta-Phosphono- Caffeic Acid Ferulic Acid
Functional Groups -PO₃H₂ at β-carbon -OH, -CH=CHCOOH -OCH₃, -CH=CHCOOH
Acidity (pKa) ~2.1 (phosphono group) ~4.6 (carboxylic) ~4.6 (carboxylic)
Solubility High in polar solvents Moderate in water Low in water
Bioactivity Chelation, enzyme inhibition Antioxidant, anti-inflammatory Antioxidant, UV protection

The phosphono group confers stronger acidity and metal-binding capacity compared to hydroxyl or methoxy groups in traditional hydroxycinnamic acids. This makes beta-phosphono-hydrocinnamic acid more suitable for applications requiring stable coordination with metal ions (e.g., catalysis or environmental remediation) .

Phosphonic Acid Analogues

Phosphonic acids like 2-aminoethylphosphonic acid and perfluorinated phosphonates share the -PO₃H₂ group but differ in backbone structure:

Property Hydrocinnamic Acid, Beta-Phosphono- 2-Aminoethylphosphonic Acid Perfluorooctylphosphonic Acid
Backbone Aromatic (phenylpropanoid) Aliphatic (ethylamine) Fluorinated alkyl chain
Applications Enzyme inhibition, chelation Antibacterial coatings Surfactants, corrosion resistance
Thermal Stability High (aromatic stabilization) Moderate Very high (fluorine-induced)

The aromatic backbone of beta-phosphono-hydrocinnamic acid enhances thermal stability compared to aliphatic phosphonates, while its bioactivity aligns more closely with natural phenylpropanoids .

Key Research Findings

  • Chelation Capacity: Beta-phosphono-hydrocinnamic acid exhibits strong binding to Ca²⁺ and Fe³⁺ (log K ~5.2 and ~8.7, respectively), outperforming caffeic acid (log K ~3.1 for Fe³⁺) .
  • Enzyme Inhibition : In vitro studies show 50% inhibition of alkaline phosphatase at 10 μM, likely due to phosphate mimicry .

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